molecular formula C14H14O2S B8485481 4-(4-Methoxyphenylthio)benzenemethanol

4-(4-Methoxyphenylthio)benzenemethanol

Cat. No. B8485481
M. Wt: 246.33 g/mol
InChI Key: ICNZZCBKHVDQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenylthio)benzenemethanol is a useful research compound. Its molecular formula is C14H14O2S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxyphenylthio)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenylthio)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C14H14O2S/c1-16-12-4-8-14(9-5-12)17-13-6-2-11(10-15)3-7-13/h2-9,15H,10H2,1H3

InChI Key

ICNZZCBKHVDQQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Methoxyphenylsulfanyl)benzoic acid was reduced with sodium bis-(methoxyethoxy)-aluminum hydride to provide in 51.5% yield 4-(4-methoxyphenylsulfanyl)benzyl alcohol. Its reaction with thionyl chloride provided in 93.3% yield the corresponding benzyl chloride which treated with sodium cyanide provided in 71.1% 4-(4-methoxyphenylsulfanyl)phenylacetonitrile. Alkaline hydrolysis provided after work-up 47.5% yield of 4-(4-methoxyphenyl-sulfanyl)phenylacetic acid, m.p. 85-87° C. Demethylation of this acid with pyridine hydrochloride provided in 98.0% yield 4-(4-hydroxyphenylsulfanyl) phenylacetic acid, m.p. 83-85° C., which was esterified with methanol in the presence of 4-toluenesulfonic acid to give the required ester as an oil. For C15H14O3S (274.3) calculated: 11.67% S; found: 11.49%. 1H NMR spectrum (CDCl3): H(O) 5.63 bs; CH2 3.58 s; aromatic H on the phenolic nucleus: H(2,6) 6.76 d, J=8.8 Hz; H(3,5) 7.33 d, J=8.8 Hz.
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